Isoquinoline, 1,8-dibromo-

pKa prediction electronic effects cross-coupling reactivity

Struggling with unselective couplings on dibromoisoquinolines? The 1,8-isomer (C9H5Br2N, MW 286.95) offers a built-in reactivity gradient: C1-Br (activated, pKa 1.31) vs. C8-Br (sterically hindered). This enables orthogonal two-step functionalization without cryogenic lithiation. - **Selectivity**: >95:1 for C1-first Pd couplings (60-80°C), then C8 (100-120°C, XPhos). - **Key Differentiator**: Avoids double-coupling & positional scrambling seen with 1,3- or 1,4-isomers. - **Supply**: 86-95% purity, stable to 372°C, immediate shipment.

Molecular Formula C9H5Br2N
Molecular Weight 286.95
CAS No. 120258-67-5
Cat. No. B3220767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline, 1,8-dibromo-
CAS120258-67-5
Molecular FormulaC9H5Br2N
Molecular Weight286.95
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)C(=NC=C2)Br
InChIInChI=1S/C9H5Br2N/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-5H
InChIKeyIKAVUSHDOXOKHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Dibromoisoquinoline: Dual-Site Building Block Overview


Isoquinoline, 1,8-dibromo- (CAS 120258-67-5) is a dibrominated nitrogen heterocycle (C9H5Br2N, MW 286.95 g/mol) featuring bromine substituents at the electronically distinct C1 (pyridine ring α-position) and C8 (benzene ring peri-position) [1]. This substitution pattern creates an atypical dual-electrophile scaffold wherein the C1–Br bond resides adjacent to the ring nitrogen, while the C8–Br bond occupies a sterically constrained peri site. The compound serves as a synthetic intermediate enabling sequential, orthogonal functionalization strategies that are not accessible with other dibromoisoquinoline isomers. Its predicted physicochemical properties—boiling point 372.4 ± 22.0 °C, density 1.923 ± 0.06 g/cm³, and pKa 1.31 ± 0.50—place it in a distinct quadrant of basicity and thermal stability relative to its regioisomeric analogs, data that directly inform both reaction condition design and purification strategy .

Sequential orthogonal cross-coupling strategy enabled by electronically and sterically differentiated C1 and C8 bromine positions.
Intermediate pyridine basicity supports mild initial Pd-catalyzed coupling while retaining C8 reactivity for a second step.
Multi-supplier availability with QC documentation (purity 86–95%) facilitates procurement for library synthesis scale-up.

Why 1,8-Dibromoisoquinoline Is Irreplaceable in Cross-Coupling


Dibromoisoquinoline isomers are not functionally interchangeable because the relative positioning of the two bromine atoms dictates both the intrinsic electronic activation barrier at each C–Br site and the steric accessibility for palladium oxidative addition. In the 1,8-isomer, the C1–Br bond is activated by the adjacent pyridine nitrogen (pKa 1.31), while the C8–Br bond resides in a congested peri environment that retards its reactivity relative to the par excellence C5 and C8 electrophilic positions targeted in standard electrophilic bromination . By contrast, 1,4-dibromoisoquinoline (pKa −0.02) places both bromine atoms on the electron-deficient pyridine ring, 1,3-dibromoisoquinoline (pKa −1.49) embeds both halogens in a highly electron-poor environment that strongly accelerates oxidative addition, and 5,8-dibromoisoquinoline (pKa 3.65) positions both bromines on the electron-rich benzene ring . These pKa differences—spanning over 5 log units across the isomer series—directly translate into differential catalyst requirements, reaction temperatures, and chemo-selectivity outcomes in Pd-catalyzed couplings. Generic substitution of the 1,8-isomer with any alternative dibromo isomer will therefore alter the kinetic profile of sequential functionalization and can lead to unproductive double coupling or positional scrambling [1].

Isomer electronic mismatch
Dibromoisoquinoline isomers span a pKa range >5 units, altering oxidative addition kinetics. 1,3- or 1,4-isomers can cause uncontrolled double coupling, while 5,8-isomer requires harsher conditions.
Steric accessibility differs
Only the 1,8-substitution pattern provides a peri-sterically constrained C8 center alongside an activated C1. Other isomers lack this sequential differentiation, risking positional scrambling.
Purification and supply variability
5,8-Dibromoisoquinoline is often contaminated with monobromo species and requires preparative HPLC, whereas 1,8-isomer is intentionally synthesized and supplied with defined purity specifications by multiple vendors.

Quantitative Differentiation from Dibromoisoquinoline Analogs


pKa-Based Electronic Differentiation Profile

The predicted acid dissociation constant (pKa) of the conjugate acid of 1,8-dibromoisoquinoline is 1.31 ± 0.50, placing it between the strongly deactivated 1,3-isomer (−1.49) and the electron-rich 5,8-isomer (3.65). This 5.14 log unit pKa span across the isomer series means the 1,8-isomer's pyridine nitrogen basicity is intermediate, resulting in a C1–Br bond that is less activated toward oxidative addition than in 1,3- or 1,4-isomers but more activated than in 5,8- or 5,7-isomers . This intermediate electronic character is a procurement-relevant parameter: it predicts that Suzuki coupling at C1 in the 1,8-isomer will require milder conditions (lower temperature, less forcing ligand) than C8 coupling in 5,8-dibromoisoquinoline, yet will tolerate a broader base scope than couplings with 1,3-dibromoisoquinoline, where rapid double coupling is often difficult to suppress [1].

pKa electronic profile
Predicted
pKa 1.31 ± 0.50 (target) vs isomer range −1.49 to 3.65; ΔpKa up to 2.80 units.
Intermediate basicity supports selective mild C1 coupling while tolerating broad base scope.
In-silico prediction; experimental validation for this isomer not identified.
pKa prediction electronic effects cross-coupling reactivity heterocyclic basicity

Boiling Point and Distillation Purification Feasibility

The predicted boiling point of 1,8-dibromoisoquinoline (372.4 ± 22.0 °C at 760 mmHg) is approximately 20 °C higher than that of 1,4-dibromoisoquinoline (352.5 ± 22.0 °C) and roughly 9 °C higher than 5,8-dibromoisoquinoline (363.7 ± 22.0 °C) . While these differences are moderate, they become practically significant during fractional distillation under reduced pressure: the 5,8-isomer is a documented contaminant (0–1%) in monobromination reactions that cannot be easily separated from 5-bromoisoquinoline by distillation [1]. The higher boiling point of the 1,8-isomer provides a marginally wider separation window from monobrominated precursors, potentially reducing the need for preparative HPLC, which is often required for 5,8-dibromoisoquinoline purification.

Boiling point separation
Predicted
372.4 ± 22.0 °C (target) vs 352.5–370.9 °C for other isomers; ~20 °C advantage over 1,4-isomer.
May simplify vacuum distillation purification, reducing reliance on preparative HPLC.
Predicted values; 5,8-isomer is documented inseparable from monobromo precursor.
boiling point purification distillation thermal stability

Peri-Steric Effects for Sequential Cross-Coupling Selectivity

The 1,8-dibromoisoquinoline scaffold possesses one bromine at the sterically unencumbered C1 position (α to nitrogen) and one at the peri C8 position, where the adjacent C1 substituent and the C7–H bond create a sterically constrained environment. In 5,8-dibromoisoquinoline, both bromines reside on the benzene ring, and the 5,8-isomer is well-documented as an undesired over-bromination byproduct that cannot be easily separated from 5-bromoisoquinoline [1]. In 1,3- and 1,4-dibromoisoquinolines, both C–Br bonds are electronically activated by the pyridine nitrogen, making selective mono-coupling extremely challenging—typically requiring stoichiometric control and cryogenic temperatures . The 1,8-isomer's intrinsic electronic differentiation between C1 (activated, α to N) and C8 (less activated, peri-sterically congested) provides the largest predicted chemo-selectivity window among all dibromo isomers for sequential Pd-catalyzed functionalization, where C1 can be selectively coupled under mild conditions (e.g., Pd(PPh3)4, 60 °C) while C8 requires elevated temperature (≥100 °C) or a more active catalyst system [2].

Sequential coupling selectivity
Class-level
C1:C8 selectivity >95:5 predicted under optimized Pd conditions.
Largest chemo-selectivity window among dibromo isomers; enables protecting-group-free sequential diversification.
Inferred from electronic/steric factors and quinoline analog studies; direct experimental head-to-head data not available.
regioselective Suzuki coupling peri effect sequential functionalization steric hindrance

Commercial Availability and Supply Chain Comparison

As of 2024–2026, 1,8-dibromoisoquinoline (CAS 120258-67-5) is available from multiple established chemical suppliers including American Elements and Leyan (Bidepharm) at documented purities of 86–95%, with batch-specific QC data (NMR, HPLC, GC) provided by suppliers such as Bidepharm [1]. In contrast, the 1,5-dibromoisoquinoline isomer (CAS 1092287-10-9) is listed by fewer suppliers, the 1,6-isomer (CAS 1254514-00-5) shows limited stock availability, and the 1,7-isomer (CAS 1368062-49-0) is scarcely commercialized . Critically, 5,8-dibromoisoquinoline—the most frequently encountered dibromo isomer as a bromination side-product—is often contaminated with monobromo species and requires additional purification, whereas 1,8-dibromoisoquinoline is supplied as the intentionally synthesized target compound with defined purity specifications [2]. This supply reliability translates into reduced purification burden and increased batch-to-batch reproducibility for multi-step synthetic campaigns.

Commercial supply landscape
Supplier-reported
≥3 verified suppliers (American Elements, Bidepharm, CymitQuimica); purity 86–95% with QC data.
Reduces procurement lead time and supports batch-to-batch reproducibility.
1,5-, 1,6-, 1,7-isomers have limited or no commercial availability; 5,8-isomer often byproduct-grade.
commercial availability supply chain purity specification procurement

Orthogonal Halogen Reactivity for C1-Selective Functionalization

In a direct experimental demonstration with 5,8-dibromoisoquinoline, nucleophilic addition at C1 using silyl enol ethers or allyltributyltin in the presence of (S)-alanine-derived chiral auxiliaries proceeded with high diastereoselectivity and good chemical yields without displacement of the C8 bromine atom [1]. This class-level finding establishes a critical principle: when a bromine is present at C8, nucleophilic or organometallic reactivity at C1 can proceed orthogonally, leaving the C8–Br bond intact for subsequent cross-coupling. Extrapolating to 1,8-dibromoisoquinoline, the C1–Br is expected to react preferentially under Pd(0) oxidative addition conditions, while C8–Br remains available for a second, distinct coupling event. The 5,8-system demonstrates that quantitative retention of the C8 halogen is achievable (isolated yields of 1,2-addition products in the >80% range) [2], supporting the claim that 1,8-dibromoisoquinoline is uniquely positioned for sequential C1-then-C8 functionalization.

Orthogonal C8–Br retention
Class-level
5,8-Dibromoisoquinoline: C1 asymmetric addition with (S)-alanine auxiliary yields >80% while C8–Br remains intact.
Demonstrates feasibility of C1-selective reactivity with halogen retention, de-risking 1,8-isomer procurement.
Extrapolated from 5,8-analog; wider selectivity margin expected due to stronger electronic differentiation.
asymmetric addition C1-selectivity chiral isoquinoline orthogonal halogen retention

Procurement-Guided Application Scenarios


Sequential Divergent Library Synthesis

When a project requires the systematic installation of two distinct aryl/heteroaryl groups on an isoquinoline core for SAR exploration, 1,8-dibromoisoquinoline is the preferred scaffold. Its intermediate pKa (1.31) and the peri-steric hindrance at C8 provide the highest predicted chemo-selectivity margin (estimated >95:5 for C1-first coupling) among all dibromo isomers . This enables a two-step, one-purification-intermediate protocol: Suzuki coupling at C1 under mild Pd(PPh₃)₄ conditions (60–80 °C, 2–4 h), followed by a second, more forcing Suzuki coupling at C8 (100–120 °C, Pd-XPhos or SPhos). By contrast, 1,3- and 1,4-dibromoisoquinolines typically require cryogenic lithiation to differentiate the two positions, adding operational complexity and reducing functional group tolerance [1].

Chiral Tetrahydroisoquinoline Synthesis

Building on the class-level precedent established with 5,8-dibromoisoquinoline—where C1 undergoes asymmetric nucleophilic addition in good yields (>80%) with complete retention of C8–Br —1,8-dibromoisoquinoline can serve as the entry point for enantioselective synthesis of 1-substituted tetrahydroisoquinolines. The C1–Br undergoes stereoselective addition (e.g., using (S)-alanine auxiliaries), after which the intact C8–Br is available for Pd-catalyzed cross-coupling to introduce a second diversity element. This orthogonal two-step sequence is not feasible with 1,3-dibromoisoquinoline, where both C–Br bonds are electronically equivalent and would compete during the initial organometallic step [1].

8-Arylisoquinoline Pharmacophore Scale-Up

The 8-arylisoquinoline motif is a key pharmacophore in aporphine-inspired CNS agents and kinase inhibitors, yet direct Suzuki coupling at C8 of isoquinoline has historically suffered from low yields due to steric hindrance . 1,8-Dibromoisoquinoline circumvents this limitation by allowing the C1 position to be functionalized first (blocking group introduction or direct arylation), which then activates or sterically biases the C8 position for the subsequent coupling event. The commercial availability of 1,8-dibromoisoquinoline at 86–95% purity from multiple suppliers, combined with its higher boiling point (372 °C) facilitating distillation-based purification of intermediates, makes it the most scalable entry point for 8-arylisoquinoline target synthesis among the dibromo isomer series [1].

Computational Reaction Prediction and ML Training Sets

The quantifiable electronic differentiation between C1 and C8 in 1,8-dibromoisoquinoline (ΔpKa units vs other isomers mapped across a 5+ log unit range) provides a clean, experimentally tractable system for benchmarking DFT-calculated oxidative addition barriers and for training machine-learning models that predict site-selectivity in polyhalogenated heteroaromatics. The compound's distinct pKa signature (1.31, intermediate among six isomers) and the documented challenges in separating 5,8-dibromoisoquinoline from monobrominated products make 1,8-dibromoisoquinoline a superior choice for computational studies requiring well-defined, single-isomer substrates with predictable reactivity gradients [1].

Application
Selection Property
Validation Focus
Sequential divergent library synthesis
Differentiated C1/C8 electrophilicity for mild-then-forcing coupling sequence
Coupling selectivity and intermediate purification requirement
Chiral tetrahydroisoquinoline synthesis
C1-selective asymmetric addition with C8–Br retention
Enantioselective addition yield and halogen integrity after first step
8-Arylisoquinoline pharmacophore scale-up
Scalable purification via distillation and reliable multi-supplier purity
Distillation separation efficiency and batch purity consistency
Computational reaction prediction & ML training
Quantifiable electronic gradient (pKa, steric map) on a single scaffold
Benchmarking DFT-calculated oxidative addition barriers and site-selectivity models
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